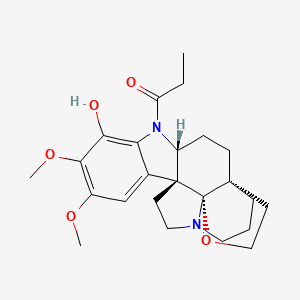
Aspidoalbine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspidoalbine is a member of carbazoles.
Applications De Recherche Scientifique
Antileishmaniasis Activity
Recent studies have indicated that aspidoalbine exhibits promising antileishmaniasis properties. In silico studies have shown that this compound interacts competitively with several Leishmania targets, including:
- Dihydrofolate reductase-thymidylate synthase (DHFR-TS)
- Pyruvate kinase (PK)
- Hypoxanthine-guanine phosphoribosyl transferase (HGPRT)
- Squalene synthase (SQS)
The binding affinity of this compound for these targets was notably higher than that for their human homologues, suggesting a potential for selective therapeutic action with minimal side effects .
Binding Affinity and Interaction Profiles
Molecular docking simulations have revealed that this compound has a greater affinity for the active site of PTR1 compared to other physiological ligands. The predicted binding free energy indicates a strong interaction with Leishmania proteins, which is crucial for the development of new antileishmanial drugs .
Table 1: Binding Affinity of this compound with Leishmania Targets
Synthesis and Chemical Properties
Traditional Uses and Modern Validation
The traditional use of Aspidosperma spruceanum by indigenous populations in Ecuador against malaria and leishmaniasis has prompted scientific validation of its medicinal properties. Ethnobotanical knowledge has been integrated into modern drug discovery processes, enhancing the search for effective treatments against neglected tropical diseases .
Conclusion and Future Directions
This compound presents a compelling case for further research due to its potential as an antileishmanial agent and its unique molecular interactions with target proteins. Continued exploration through both in silico and in vitro studies is essential to fully elucidate its pharmacological capabilities and develop it into a viable therapeutic option.
Future research should focus on:
- In vivo validation of antileishmanial efficacy.
- Exploration of additional pharmacological activities.
- Development of optimized synthetic routes to enhance yield and purity.
Propriétés
Numéro CAS |
2122-25-0 |
|---|---|
Formule moléculaire |
C24H32N2O5 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
1-[(1R,4R,12R,16S)-7-hydroxy-8,9-dimethoxy-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-5-yl]propan-1-one |
InChI |
InChI=1S/C24H32N2O5/c1-4-18(27)26-17-6-8-22-7-5-11-25-12-9-23(17,24(22,25)31-13-10-22)15-14-16(29-2)21(30-3)20(28)19(15)26/h14,17,28H,4-13H2,1-3H3/t17-,22-,23-,24+/m1/s1 |
Clé InChI |
BJYVZJQGRUSSBS-BMZZKGLRSA-N |
SMILES |
CCC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC(=C(C(=C61)O)OC)OC)OCC4 |
SMILES isomérique |
CCC(=O)N1[C@@H]2CC[C@@]34CCCN5[C@]3([C@]2(CC5)C6=CC(=C(C(=C61)O)OC)OC)OCC4 |
SMILES canonique |
CCC(=O)N1C2CCC34CCCN5C3(C2(CC5)C6=CC(=C(C(=C61)O)OC)OC)OCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















